5-Methyl-1h-indazole-3-carboxylic acid
Overview
Description
5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a methyl group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others . For instance, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Mode of Action
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available 5-methylindazole.
Oxidation: In some cases, oxidation of a precursor compound may be required to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: this compound can be converted to 5-carboxy-1H-indazole-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to 5-methyl-1H-indazole-3-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Methyl-1H-indazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.
5-Bromo-1H-indazole-3-carboxylic acid:
5-Methyl-1H-indazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, altering its chemical properties and uses.
Uniqueness
5-Methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the indazole ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAIBBOZNHRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152675 | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-24-7 | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylindazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1201-24-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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